Bienvenue dans la boutique en ligne BenchChem!

2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

medicinal chemistry scaffold diversification cross-coupling

2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2097967-11-6; molecular formula C₁₁H₁₅ClN₄; exact mass 238.0985 Da) is a heterocyclic building block that combines the octahydropyrrolo[3,4-c]pyrrole diamine scaffold with a 6-chloropyridazin-3-yl substituent at the 2-position and a methyl group at the 5-position. This scaffold is pharmacologically validated as a privileged diamine core for constructing ligands of the nicotinic acetylcholine receptor (nAChR) family, where simple N-substitution patterns enable a switch between α4β2 and α7 subtype selectivity.

Molecular Formula C11H15ClN4
Molecular Weight 238.72 g/mol
CAS No. 2097967-11-6
Cat. No. B1492941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
CAS2097967-11-6
Molecular FormulaC11H15ClN4
Molecular Weight238.72 g/mol
Structural Identifiers
SMILESCN1CC2CN(CC2C1)C3=NN=C(C=C3)Cl
InChIInChI=1S/C11H15ClN4/c1-15-4-8-6-16(7-9(8)5-15)11-3-2-10(12)13-14-11/h2-3,8-9H,4-7H2,1H3
InChIKeyFGGZPKPZSOJWPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2097967-11-6): Core Scaffold Identity and Procurement-Relevant Characteristics


2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2097967-11-6; molecular formula C₁₁H₁₅ClN₄; exact mass 238.0985 Da) is a heterocyclic building block that combines the octahydropyrrolo[3,4-c]pyrrole diamine scaffold with a 6-chloropyridazin-3-yl substituent at the 2-position and a methyl group at the 5-position [1]. This scaffold is pharmacologically validated as a privileged diamine core for constructing ligands of the nicotinic acetylcholine receptor (nAChR) family, where simple N-substitution patterns enable a switch between α4β2 and α7 subtype selectivity [2]. The 6-chloro substituent on the pyridazine ring distinguishes this compound from the widely cited α7 nAChR agonist A-582941 (which bears a 6-phenyl group) and provides a reactive handle for downstream derivatisation via metal-catalysed cross-coupling [3]. The cis-(3aR,6aS) stereochemistry (also registered as CAS 1173179-75-3) is the biologically relevant configuration [1].

Why Generic Substitution of 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole Is Scientifically Unsupported


Octahydropyrrolo[3,4-c]pyrrole derivatives are not interchangeable: the nature of the N2 and N5 substituents dictates both the pharmacological target profile and the synthetic downstream potential. The Bunnelle et al. (2009) structure–activity relationship (SAR) study demonstrated that exchanging the pyridazinyl N-aryl group or modifying the N-alkyl substituent can switch nAChR subtype selectivity between α4β2 and α7 or alter affinity by more than an order of magnitude [1]. Furthermore, the 6-chloro substituent is a non-innocent structural feature; unlike the 6-phenyl analog A-582941, this compound retains a synthetically labile C–Cl bond that enables late-stage diversification via Suzuki, Buchwald–Hartwig, or Sonogashira couplings—a capability absent in the fully elaborated phenyl congener [2]. Consequently, procuring a generic octahydropyrrolopyrrole or a different 6-substituted pyridazine derivative without confirming the exact substitution pattern risks loss of both biological activity and synthetic utility.

2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole: Quantitative Differentiation Evidence Against Closest Analogs


Evidence Item 1: Synthetic Diversification Capacity — Chloro vs. Phenyl Substituent on Pyridazine

The target compound possesses a chlorine atom at the 6-position of the pyridazine ring, which is a reactive handle for transition-metal-catalysed cross-coupling reactions. This is documented by its successful use as a substrate in Suzuki–Miyaura coupling with 4-methylphenylboronic acid, employing tris(dibenzylideneacetone)dipalladium(0) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride as the catalytic system, to afford the corresponding 6-aryl derivative (downstream product CAS 1173239-50-3) [1]. In contrast, A-582941 (CAS 848591-89-9; 2-methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole) already bears a fully elaborated 6-phenyl substituent that is inert to further diversification at this position [2]. This synthetic distinction is critical for library synthesis and late-stage functionalisation strategies.

medicinal chemistry scaffold diversification cross-coupling

Evidence Item 2: Scaffold Validation — Octahydropyrrolo[3,4-c]pyrrole as a Pharmacologically Proven nAChR Ligand Core

The octahydropyrrolo[3,4-c]pyrrole scaffold has been pharmacologically validated by Bunnelle et al. (2009), who demonstrated that 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles exhibit high-affinity binding to α4β2 and/or α7 nAChRs, with Ki values as low as 0.2 nM for the α4β2 subtype [1]. The scaffold's substitution pattern directly controls subtype selectivity: N2 substituents influence α7 affinity while N5 substituents modulate α4β2 affinity [1]. The target compound, bearing a 6-chloropyridazin-3-yl group at the 2-position and a methyl group at the 5-position, places it within this validated SAR space. For comparison, A-582941 (the 6-phenyl analog) has been characterised as a selective α7 nAChR partial agonist with Ki = 10.8 nM (rat brain membranes) and Ki = 16.7 nM (human frontal cortex) [2], while also binding to the human 5-HT₃ receptor with Ki = 150 nM [2].

nicotinic acetylcholine receptor α7 nAChR α4β2 nAChR

Evidence Item 3: N5 Substituent Differentiation — Methyl vs. Benzyl Impact on Physicochemical Properties and Synthetic Tractability

Among the closest commercially available analogs, 2-Benzyl-5-(6-chloropyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole (CAS 2098111-28-3) differs from the target compound only by the N5 substituent: benzyl (MW = 314.8 g/mol) vs. methyl (MW = 238.72 g/mol). The target compound's lower molecular weight (Δ = 76.1 Da) and reduced lipophilicity (predicted LogP ≈ 1.4 ) compared to the benzyl analog contribute to a more favourable profile for central nervous system (CNS) drug discovery, where Lipinski compliance and lower LogP are typically preferred [1]. Additionally, the N5-methyl group cannot be selectively deprotected, whereas the N5-benzyl analog allows hydrogenolytic debenzylation, enabling a divergent synthetic strategy. The choice between these two intermediates therefore dictates the accessible chemical space in downstream synthesis.

physicochemical properties lead optimisation N-alkyl substitution

Evidence Item 4: 6-Chloropyridazinyl Pharmacophore — Documented Nanomolar nAChR Affinity Across Multiple Diamine Scaffolds

The 6-chloropyridazin-3-yl group is an established pharmacophore for neuronal nAChR binding, independently validated across four distinct diamine scaffolds by Cignarella, Toma, Bunnelle, and co-workers (2002) [1]. In that study, all twelve 6-chloropyridazin-3-yl derivatives (spanning 3,8-diazabicyclo[3.2.1]octane, 2,5-diazabicyclo[2.2.1]heptane, piperazine, and homopiperazine cores) exhibited Ki values in the nanomolar range (0.44–220 nM) against α4β2 nAChR [1]. The dimethylated piperazine derivative 3c achieved the highest affinity (Ki = 0.44 nM) [1]. While these data do not include the octahydropyrrolo[3,4-c]pyrrole scaffold, they demonstrate that the 6-chloropyridazin-3-yl pharmacophore reliably confers nanomolar nAChR affinity independently of the diamine core geometry, supporting the expectation that the target compound retains nAChR binding activity.

6-chloropyridazine pharmacophore nicotinic receptor binding SAR

Optimal Research and Industrial Application Scenarios for 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2097967-11-6)


Scenario 1: Late-Stage Diversification for nAChR-Focused Compound Library Synthesis

Medicinal chemistry teams pursuing α7 or α4β2 nAChR lead optimisation can utilise this compound as a common advanced intermediate for parallel Suzuki or Buchwald–Hartwig coupling reactions to generate a focused library of 6-arylpyridazin-3-yl analogs [1]. This strategy leverages the scaffold validation from Bunnelle et al. (2009), where systematic N-substitution of octahydropyrrolo[3,4-c]pyrroles was shown to tune nAChR subtype selectivity [2]. By procuring the 6-chloro intermediate rather than individual 6-aryl final compounds, teams reduce the number of independent synthetic routes and can explore aryl substitution SAR more efficiently.

Scenario 2: CNS Drug Discovery Programmes Requiring Low-MW, Low-LogP Starting Points

With a molecular weight of 238.72 Da and a predicted LogP of approximately 1.4 , this compound is significantly smaller and less lipophilic than the benzyl analog (MW 314.8 Da) [3] and the phenyl analog A-582941 (MW 280.37 Da) [4]. For CNS programmes where multiparameter optimisation (CNS MPO) favours low MW, low LogP, and low topological polar surface area (tPSA = 32.3 Ų predicted) [1], this compound represents a more attractive starting point for hit-to-lead campaigns targeting neurological or psychiatric indications.

Scenario 3: Tool Compound Synthesis for nAChR Subtype Selectivity Profiling

The octahydropyrrolo[3,4-c]pyrrole scaffold has been demonstrated to permit a ligand-design strategy whereby the N2 and N5 substituents independently modulate α7 and α4β2 affinity, respectively [2]. Researchers investigating the structural determinants of nAChR subtype selectivity can use this compound as a key intermediate to systematically vary the 6-aryl group (via cross-coupling) while keeping the N5-methyl group constant, enabling isolation of the pharmacophoric contributions of the pyridazine substituent to subtype binding. This application is directly supported by the documented cross-coupling reactivity at the C6–Cl position [1].

Scenario 4: Procurement for Academic or CRO Medicinal Chemistry Projects Requiring Validated Heterocyclic Building Blocks

This compound serves as a dual-purpose building block: it is a member of the pharmacologically validated octahydropyrrolo[3,4-c]pyrrole class [2] and simultaneously contains the 6-chloropyridazine functional group independently confirmed as a nanomolar nAChR pharmacophore [5]. For contract research organisations (CROs) or academic core facilities synthesising nAChR-targeted compounds on a fee-for-service basis, stocking this intermediate enables rapid fulfilment of diverse client requests with minimal additional synthetic effort, thereby improving operational efficiency and reducing turnaround time.

Quote Request

Request a Quote for 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.